
6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethyloct-6-en-1-yn-3-yl propionate is an organic compound that belongs to the class of esters. It is derived from the esterification of 3,7-dimethyloct-6-en-1-yn-3-ol with propionic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyloct-6-en-1-yn-3-yl propionate typically involves the esterification of 3,7-dimethyloct-6-en-1-yn-3-ol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of 3,7-dimethyloct-6-en-1-yn-3-yl propionate can be scaled up using continuous flow reactors. The use of a continuous flow reactor allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 3,7-dimethyloct-6-en-1-yn-3-ol and propionic acid
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: 70-80°C
Pressure: Atmospheric pressure
Solvent: Toluene
Reaction Time: Continuous flow for several hours
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyloct-6-en-1-yn-3-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Propionic acid and 3,7-dimethyloct-6-en-1-yn-3-oic acid.
Reduction: 3,7-dimethyloct-6-en-1-yn-3-ol.
Substitution: 3,7-dimethyloct-6-en-1-yn-3-yl alcohol and sodium propionate.
Scientific Research Applications
3,7-dimethyloct-6-en-1-yn-3-yl propionate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the fragrance industry for its pleasant aroma and as a masking agent for unpleasant odors.
Mechanism of Action
The mechanism of action of 3,7-dimethyloct-6-en-1-yn-3-yl propionate involves its interaction with various molecular targets and pathways:
Molecular Targets: The ester group can be hydrolyzed by esterases in the body, releasing the active alcohol and propionic acid.
Pathways: The released alcohol can interact with cellular membranes, affecting membrane fluidity and permeability. The propionic acid can participate in metabolic pathways, including the citric acid cycle.
Comparison with Similar Compounds
Similar Compounds
- 3,7-dimethyloct-6-en-1-yn-3-yl acetate
- 3,7-dimethyloct-6-en-1-yn-3-yl butyrate
- 3,7-dimethyloct-6-en-1-yn-3-yl formate
Comparison
- 3,7-dimethyloct-6-en-1-yn-3-yl acetate: Similar structure but with an acetate group instead of a propionate group. It has a slightly different aroma profile and is used in different fragrance formulations.
- 3,7-dimethyloct-6-en-1-yn-3-yl butyrate: Contains a butyrate group, leading to a different set of chemical properties and applications. It is used in the flavor industry.
- 3,7-dimethyloct-6-en-1-yn-3-yl formate: Has a formate group, making it more reactive in certain chemical reactions. It is used as an intermediate in organic synthesis.
3,7-dimethyloct-6-en-1-yn-3-yl propionate stands out due to its unique combination of chemical properties, making it versatile for various applications in fragrance, biology, and industry.
Properties
CAS No. |
65416-30-0 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3,7-dimethyloct-6-en-1-yn-3-yl propanoate |
InChI |
InChI=1S/C13H20O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h2,9H,6,8,10H2,1,3-5H3 |
InChI Key |
VFZVKWGNULCLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)(CCC=C(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate](/img/structure/B12282335.png)
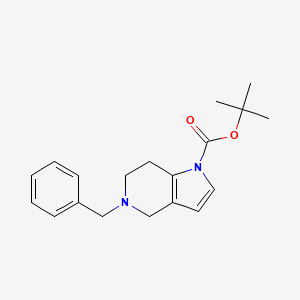
![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)
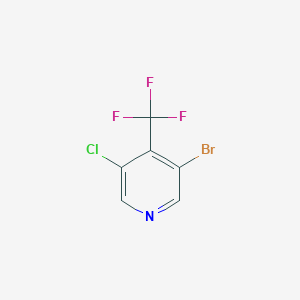
![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbaldehyde](/img/structure/B12282362.png)
![3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12282374.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)
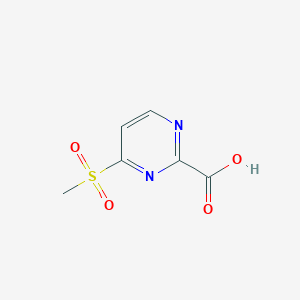
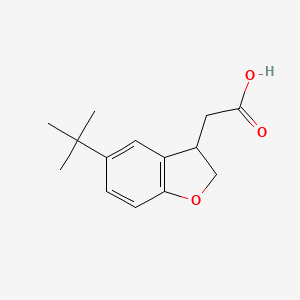
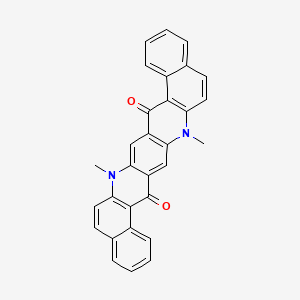
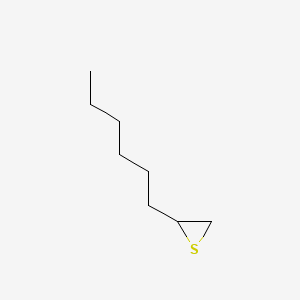
![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
